N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15101167
InChI: InChI=1S/C25H29N3O3S2/c1-4-19-9-5-6-10-22(19)27-25(29)18(3)32-24-15-17(2)21-16-20(11-12-23(21)26-24)33(30,31)28-13-7-8-14-28/h5-6,9-12,15-16,18H,4,7-8,13-14H2,1-3H3,(H,27,29)
SMILES:
Molecular Formula: C25H29N3O3S2
Molecular Weight: 483.7 g/mol

N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide

CAS No.:

Cat. No.: VC15101167

Molecular Formula: C25H29N3O3S2

Molecular Weight: 483.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide -

Specification

Molecular Formula C25H29N3O3S2
Molecular Weight 483.7 g/mol
IUPAC Name N-(2-ethylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide
Standard InChI InChI=1S/C25H29N3O3S2/c1-4-19-9-5-6-10-22(19)27-25(29)18(3)32-24-15-17(2)21-16-20(11-12-23(21)26-24)33(30,31)28-13-7-8-14-28/h5-6,9-12,15-16,18H,4,7-8,13-14H2,1-3H3,(H,27,29)
Standard InChI Key XNUGMKDQTWIZEE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C

Introduction

N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide is a complex organic compound that belongs to the class of propanamides. It features a quinoline core with a pyrrolidine-1-sulfonyl group and a sulfanyl linkage to a propanamide moiety, which is further connected to a 2-ethylphenyl group. Despite the lack of specific literature on this compound, its structure suggests potential applications in pharmaceuticals or chemical research due to its unique functional groups.

Potential Applications

Compounds with similar structures are often investigated for their biological activities, such as enzyme inhibition or receptor modulation. The presence of a quinoline core and a sulfanyl linkage suggests potential applications in pharmaceutical research, particularly in areas like anti-inflammatory or anticancer therapies.

Synthesis and Preparation

The synthesis of N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide would likely involve multiple steps, including:

  • Formation of the Quinoline Core: This could involve condensation reactions or cyclization processes.

  • Introduction of the Pyrrolidine-1-sulfonyl Group: This might involve a sulfonylation reaction.

  • Attachment of the Sulfanyl Linkage: This could be achieved through nucleophilic substitution reactions.

  • Coupling with the 2-Ethylphenyl Group: This might involve amide formation or other coupling reactions.

Research Findings and Data

While specific research findings on this compound are not available, related compounds like 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide provide insights into the potential properties and applications of such molecules.

Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamideC22H23N3O3S2441.6Pharmaceutical research, enzyme inhibition
N-(4-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamideC24H27N3O4S2485.6Non-human research, potential biological activity
N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamideNot specifiedEstimated > 441.6Potential pharmaceutical applications, biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator